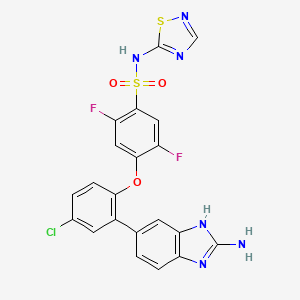

GX-674

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GX-674 is an aryl sulfonamide class of antagonists that inhibits Nav1.7 . Nav1.7 is a voltage-gated sodium channel that conducts ionic currents initiating action potentials in neurons and muscle cells . It’s expressed in various human tissues including the olfactory epithelium, sympathetic ganglion, and dorsal root ganglion sensory neurons . Mutations in Nav1.7 are associated with extreme pain disorders and congenital insensitivity to pain .

Molecular Structure Analysis

The molecular formula of GX-674 is C21H13ClF2N6O3S2 . The compound has a molecular weight of 534.95 . The chemical name is 4-(2-(2-amino-1H-benzo[d]imidazol-5-yl)-4-chlorophenoxy)-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide .Chemical Reactions Analysis

Specific chemical reactions involving GX-674 are not detailed in the available resources .Physical And Chemical Properties Analysis

GX-674 is soluble in DMSO . It has a molecular weight of 534.95 and a molecular formula of C21H13ClF2N6O3S2 .Applications De Recherche Scientifique

G4 structures are significant in pharmacology and biology, especially in cancer contexts. Ligands interacting with G4s have potential as anticancer therapies or molecular probes (Asamitsu et al., 2019).

G4s are involved in diverse biological processes and interact with various protein factors. Their regulatory functions suggest potential applications in antitumor therapies (Tian et al., 2018).

G4s form within guanine-rich DNA or RNA sequences and have been associated with genomic instability, genetic diseases, and cancer progression. The study of G4s in the human genome could reveal promising targets for cancer intervention (Chambers et al., 2015).

G4s are proposed to play significant roles in biology, particularly in DNA replication, gene expression, and telomere maintenance. Their presence in vivo has been a subject of increasing research interest (Rhodes & Lipps, 2015).

G4Hunter, an algorithm developed to predict G-quadruplex propensity, indicates that G4s are more prevalent in the human genome than previously thought. This highlights their potential biological relevance and therapeutic targetability (Bedrat et al., 2016).

Mécanisme D'action

GX-674 shows a potent inhibitory effect on Nav1.7 with an IC50 value of 0.1nM . It exhibits substantial selectivity on different Nav subtypes, showing much higher inhibitory effects on Nav1.7 over other Nav isoforms . GX-674 is reported to bind to a high-affinity, isoform-selective, and extracellularly accessible site on VSD4, one of the peripheral voltage-sensor domains of Nav1.7 .

Propriétés

IUPAC Name |

4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTQZTZBFNPMDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF2N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(2-Amino-1H-benzo[d]imidazol-5-yl)-4-chlorophenoxy)-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile](/img/structure/B607820.png)

![(7r)-1-(4-Fluorobenzyl)-N-{3-[(1s)-1-Hydroxyethyl]phenyl}-7-Methyl-5-(1h-Pyrrol-2-Ylcarbonyl)-4,5,6,7-Tetrahydro-1h-Pyrazolo[4,3-C]pyridine-3-Carboxamide](/img/structure/B607827.png)

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)